molecular formula C21H33N3O B1681683 Sitamaquine CAS No. 57695-04-2

Sitamaquine

Cat. No.: B1681683
CAS No.: 57695-04-2
M. Wt: 343.5 g/mol
InChI Key: RVAKDGYPIVSYEU-UHFFFAOYSA-N
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Description

It is currently under development by the Walter Reed Army Institute in collaboration with GlaxoSmithKline for the potential treatment of visceral leishmaniasis . This compound has shown promise in clinical trials and is being investigated for its efficacy and safety in treating this parasitic disease.

Preparation Methods

The synthesis of sitamaquine involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: This involves the cyclization of an appropriate precursor to form the quinoline ring.

    Substitution Reactions: Introduction of the amino group at the 8-position of the quinoline ring.

    Alkylation: Addition of the hexylamine side chain to the amino group.

    Methoxylation: Introduction of the methoxy group at the 6-position of the quinoline ring.

Chemical Reactions Analysis

Sitamaquine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions are various substituted quinoline derivatives.

Scientific Research Applications

Sitamaquine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Sitamaquine is unique among antileishmanial drugs due to its oral activity and relatively low toxicity. Similar compounds include:

This compound’s uniqueness lies in its oral administration and promising results in clinical trials with lower adverse effects compared to other treatments.

Properties

Key on ui mechanism of action

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites.

CAS No.

57695-04-2

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine

InChI

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3

InChI Key

RVAKDGYPIVSYEU-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC

Appearance

Solid powder

Key on ui other cas no.

57695-04-2
5330-29-0

Pictograms

Corrosive; Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5330-29-0 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline
8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride
8-aminoquinoline
8-quinolinamine
N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine
sitamaquine
WR 006026
WR 6026
WR-006026
WR-6026
WR006026
WR6026

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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